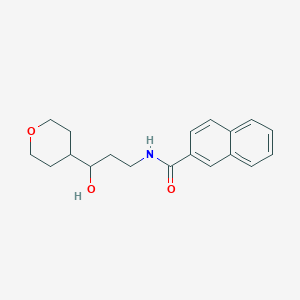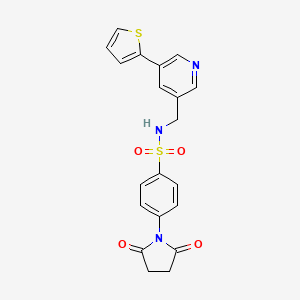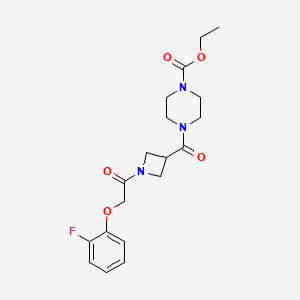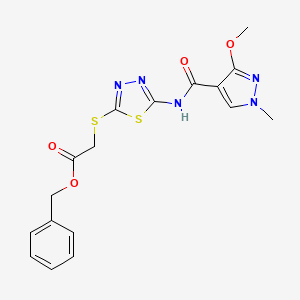![molecular formula C19H21N3O4S2 B2571865 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-37-0](/img/structure/B2571865.png)
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiopharmaceutical Imaging
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide and its derivatives are explored in radiopharmaceutical imaging, particularly in the visualization of primary breast tumors and melanoma metastases. These compounds, like P-(123)I-MBA, are known to accumulate in breast tumors due to preferential binding to sigma receptors overexpressed on breast cancer cells, facilitating tumor detection (Caveliers et al., 2002). Similarly, derivatives like [123I]-(S)-IBZM have been utilized to detect melanoma metastases, offering promising insights into the detection and potentially the treatment of melanoma due to their interaction with melanocytes and melanin (Maffioli et al., 1994).
Metabolism and Disposition Studies
Compounds structurally related to this compound have been studied for their metabolism and disposition in humans. For instance, studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolism pathways, the elimination of drug-related material, and the presence of metabolites in the human body (Renzulli et al., 2011). Understanding the metabolic pathways and disposition of such compounds is crucial for assessing their safety, efficacy, and overall pharmacokinetics.
Mechanism of Action
Target of action
Compounds with benzamide and picolinamide scaffolds have been identified as inhibitors of Sec14p, the major phosphatidylinositol-transfer protein (PITP) in S. cerevisiae .
Mode of action
These compounds might interact with their targets by binding to the active site, thereby inhibiting the function of the protein. The exact interaction would depend on the specific structure of the compound and the target protein .
Biochemical pathways
The inhibition of Sec14p could affect the lipid transfer process, which is crucial for various cellular functions, including signal transduction and membrane trafficking .
Pharmacokinetics
The ADME properties of such compounds would depend on their specific chemical structure. Factors like solubility and permeability would affect their bioavailability .
Result of action
The inhibition of the target protein could lead to changes in cellular functions, potentially leading to the death of the cell, if the target protein is essential for survival .
Action environment
The action, efficacy, and stability of such compounds could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-5-22-17-15(26-4)7-6-8-16(17)27-19(22)20-18(23)13-9-11-14(12-10-13)28(24,25)21(2)3/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSHKHBTBXRZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2571786.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2571788.png)

![N-(1-Cyanocyclopentyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2571791.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2571793.png)


![(3AR,5R,6AS)-Octahydrocyclopenta[C]pyrrol-5-OL](/img/structure/B2571798.png)

![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571804.png)